2-[(6-Chloropyridin-3-yl)formamido]acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 2-[(6-chloropyridin-3-yl)formamido]acetic acid reflects its complex molecular structure incorporating multiple functional groups. According to International Union of Pure and Applied Chemistry standards, the compound is designated as {[(6-chloro-3-pyridinyl)carbonyl]amino}acetic acid, which accurately describes the connectivity pattern between the chlorinated pyridine ring and the glycine-derived backbone. This nomenclature system emphasizes the formamido linkage that connects the 6-chloropyridin-3-yl substituent to the acetic acid functionality.
The compound is assigned the Chemical Abstracts Service registry number 1099143-66-4, providing a unique identifier for database searches and regulatory documentation. The molecular formula C8H7ClN2O3 indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 214.61 grams per mole. This molecular composition distinguishes it from simpler chloropyridine derivatives and reflects the additional complexity introduced by the formamido-acetic acid functionality.
The systematic identification also encompasses alternative nomenclature systems used in various chemical databases. The compound may be referenced using different descriptive names that emphasize specific structural features, such as the chloropyridine core or the amide linkage. The Simplified Molecular Input Line Entry System representation provides a standardized format for computational analysis and database storage, facilitating electronic searches and molecular modeling applications.
Properties
IUPAC Name |
2-[(6-chloropyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLNHSCEKVAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(6-Chloropyridin-3-yl)acetamide Intermediate
One reported method involves the conversion of 2-(6-chloropyridin-3-yl)acetic acid to the corresponding amide using carbonyldiimidazole (CDI) activation followed by ammonium carbonate treatment:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Activation | 2-(6-chloropyridin-3-yl)acetic acid (10 g, 58.3 mmol), CDI (9.45 g, 58.3 mmol), THF, 45°C, 1 h | Intermediate formed | CDI activates carboxyl group forming imidazolide |
| Amidation | Addition of NH4CO3 (28 g, 291 mmol), room temperature, overnight | 95% (isolated) | Reaction mixture poured into water, extracted with EtOAc, dried, solvent removed, triturated with TBME, recrystallized from EtOH |
This method yields 2-(6-chloropyridin-3-yl)acetamide with high purity, confirmed by ESI-MS (m/z 171 [M+H]+) and TLC (Rf 0.45 in DCM/MeOH 9:1).
Esterification of 6-Chloro-3-pyridineacetic Acid
Ester intermediates such as ethyl 2-(6-chloropyridin-3-yl)acetate are synthesized via acid-catalyzed esterification:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | 6-chloro-3-pyridineacetic acid (1 g, 5.83 mmol), ethanol, sulfuric acid (1.6 mL), reflux 4 h | 87-95% | After reflux, mixture cooled, concentrated, diluted with EtOAc, washed with NaHCO3, dried over MgSO4, purified by column chromatography |
| Alternative Conditions | Same reagents, 90°C overnight | 87.2% | Product characterized by 1H NMR (400 MHz, CDCl3): δ 8.28 (d, 1H), 7.61 (dd, 1H), 7.29 (d, 1H), 4.16 (q, 2H), 3.59 (s, 2H), 1.25 (t, 3H) |
This esterification step is crucial as the ester can be further transformed into the amide or acid derivatives required for the final compound synthesis.
Hydrolysis of Esters to Acids
Hydrolysis of ethyl or methyl esters to yield 2-(6-chloropyridin-3-yl)acetic acid is typically performed under basic conditions:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrolysis | Ethyl 2-(6-chloropyridin-3-yl)acetate, NaOH (1 M), THF, room temperature, 1 h | ~82% | Reaction monitored by LC-MS, pH adjusted to 3 with HCl, solvent removed, product isolated by filtration and washing |
This step ensures the availability of the free acid for subsequent amidation or coupling reactions.
Amidation to Form 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid
The final amidation step involves coupling the acid or activated acid derivatives with formamide or formylating agents to introduce the formamido group:
- Activation of the carboxylic acid group using CDI or other coupling reagents.
- Reaction with formamide or ammonium formate sources under mild heating.
- Purification by recrystallization or chromatography.
While specific detailed protocols for this exact amidation are less frequently reported in open literature, the precedent from the amide intermediate synthesis suggests similar conditions apply.
Summary Table of Key Preparation Steps
Analytical and Purification Techniques
- Purification : Column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate or dichloromethane/methanol.
- Characterization : Confirmed by ESI-MS, 1H NMR spectroscopy, and TLC.
- Drying agents : MgSO4 or Na2SO4 used post-extraction.
- Reaction monitoring : LC-MS and TLC employed to track reaction progress and completion.
Research Findings and Notes
- The use of CDI as a coupling reagent is effective for activating the carboxylic acid group to facilitate amidation.
- Acid-catalyzed esterification with sulfuric acid in ethanol is a robust method to prepare esters from 6-chloropyridine acetic acid derivatives with high yields (up to 95%).
- Base hydrolysis of esters is efficient and rapid under mild conditions, yielding the free acid in good purity.
- The formation of the formamido linkage likely follows standard amidation protocols using activated acid intermediates, although specific conditions require optimization depending on scale and purity requirements.
- The overall synthetic route is modular, allowing for adaptation depending on the availability of starting materials and desired scale.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)formamido]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Pharmaceutical Applications
1.1 Modulators of Integrated Stress Response
Recent studies have highlighted the role of compounds like 2-[(6-Chloropyridin-3-yl)formamido]acetic acid as modulators of the Integrated Stress Response (ISR). The ISR is a cellular mechanism that helps cells adapt to various stressors, including inflammation and viral infections. Dysregulation of this pathway is linked to several diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Compounds that can modulate ISR pathways are being explored for their potential to treat these conditions by enhancing cellular resilience and reducing neuronal decline .
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Research suggests that it may inhibit tumor growth by affecting specific signaling pathways involved in cancer progression. For instance, modulation of the eIF2alpha pathway has been associated with reduced cancer cell proliferation and improved responses to chemotherapy .
Biochemical Research
2.1 Enzyme Inhibition Studies
In biochemical research, this compound has been utilized as an inhibitor in various enzyme assays. Its ability to interact with key enzymes involved in metabolic pathways makes it a valuable tool for studying enzyme kinetics and mechanisms. For example, it has been shown to affect the activity of enzymes linked to amino acid metabolism, which could have implications in metabolic disorders .
2.2 Drug Development
The compound's structural attributes make it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases. Its nitrogen-containing heterocyclic structure is known to enhance solubility and bioavailability, essential factors in drug formulation .
Toxicological Studies
3.1 Safety Profile and Risk Assessment
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have indicated that while the compound possesses beneficial pharmacological properties, it also exhibits skin and eye irritation potential, necessitating careful handling and risk assessment during research and application .
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2-(6-Chloropyridin-3-yl)acetic Acid
- Molecular Formula: C₇H₆ClNO₂; Molecular Weight: 171.58 .
- This compound lacks the amide functionality, making it less polar than the target compound.
Methyl 2-(6-Chloropyridin-3-yl)acetate
- Structure : Ester derivative of 2-(6-Chloropyridin-3-yl)acetic acid.
- Molecular Formula: C₈H₈ClNO₂; Molecular Weight: 185.61 (estimated).
Heterocyclic Ring Modifications
2-[(Thiophen-3-yl)formamido]acetic Acid
- Structure : Thiophene replaces the pyridine ring; formamido linkage retained.
- Molecular Formula: C₇H₇NO₃S; Molecular Weight: 185.2 .
- Key Differences : The sulfur atom in thiophene introduces distinct electronic effects (e.g., lower aromaticity, altered π-π interactions) compared to pyridine. This may affect binding affinity in biological systems.
2-[(2-Chloro-6-fluorophenyl)formamido]acetic Acid
- Structure : Benzene ring with chloro and fluoro substituents replaces pyridine.
- Molecular Formula: C₉H₇ClFNO₃; Molecular Weight: 231.61 .
- Key Differences : The absence of pyridine’s nitrogen atom reduces basicity. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
Substituent Effects on the Pyridine Ring
2-(6-Chloro-2-methylpyridin-3-yl)acetic Acid
- Structure : Methyl group at the 2-position of the pyridine ring.
- Molecular Formula: C₈H₈ClNO₂; Molecular Weight: 185.61 .
- Electron-donating effects may alter the ring’s electronic profile.
2-(6-Methylpyridin-3-yl)acetic Acid
- Structure : Methyl substituent at the 6-position of pyridine.
- Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 .
Bioactive Derivatives and Metabolites
3-Hydroxyhippuric Acid (2-[(3-Hydroxyphenyl)formamido]acetic Acid)
- Structure: Phenolic ring replaces pyridine.
- Molecular Formula: C₉H₉NO₄; Molecular Weight: 195.17 .
- The absence of chlorine reduces halogen-bonding interactions.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Functional Implications |
|---|---|---|---|---|
| Target: 2-[(6-Chloropyridin-3-yl)formamido]acetic acid | C₈H₇ClN₂O₃* | ~230.61* | Pyridine + formamido + carboxylic acid | High polarity, hydrogen-bonding capacity |
| 2-(6-Chloropyridin-3-yl)acetic acid | C₇H₆ClNO₂ | 171.58 | Pyridine + carboxylic acid | Moderate polarity, no amide linkage |
| 2-[(Thiophen-3-yl)formamido]acetic acid | C₇H₇NO₃S | 185.2 | Thiophene + formamido | Lower aromaticity, sulfur-mediated interactions |
| 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid | C₈H₈ClNO₂ | 185.61 | Methyl-substituted pyridine | Steric hindrance, altered electronic effects |
| 2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid | C₉H₇ClFNO₃ | 231.61 | Halogenated benzene | Enhanced lipophilicity, metabolic stability |
*Estimated based on structural similarity.
Research Findings and Implications
- Electronic Effects: The 6-chloro substituent on pyridine in the target compound withdraws electrons, enhancing the acidity of the carboxylic acid group compared to non-halogenated analogs .
- Solubility : The formamido group increases hydrogen-bonding capacity, likely improving aqueous solubility relative to ester derivatives like Methyl 2-(6-chloropyridin-3-yl)acetate .
Biological Activity
2-[(6-Chloropyridin-3-yl)formamido]acetic acid is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.6 g/mol. It features a chlorinated pyridine ring, which is significant for its biological activity. This compound is classified under amides and carboxylic acids, indicating its dual functional nature. The potential biological activities of this compound stem from its unique structural features, which allow it to interact with various biological targets.
Structural Characteristics
The structure of this compound includes:
- A chloropyridine ring that enhances its interaction with biological systems.
- A formamido group which is known to participate in hydrogen bonding.
- An acetic acid moiety that may contribute to its solubility and bioactivity.
The biological activity of this compound is primarily attributed to:
- Hydrogen bonding with biological macromolecules such as proteins and nucleic acids, facilitating enzyme modulation and influencing metabolic pathways.
- Hydrophobic interactions , which enhance its efficacy in biological systems, particularly in targeting specific receptors or enzymes.
Biological Activities
Preliminary studies suggest that this compound exhibits several potential biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures have shown antimicrobial properties. The presence of the chlorinated pyridine ring may enhance its effectiveness against various pathogens. For instance, studies have demonstrated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in treating infections.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Similar derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Contains both formamido and acetic groups | Potentially higher biological activity |
| 2-(6-Chloropyridin-3-yl)acetic acid | Only acetic group | May have lower solubility |
| N-(6-Chloropyridin-3-yl)glycine | Amino acid derivative | Simpler structure; different biological effects |
| 4-(6-Chloropyridin-3-yl)butanoic acid | Longer carbon chain | Different pharmacokinetics |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct properties compared to other related compounds.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. For example, acetic acid derivatives have been documented to eradicate pathogens like Staphylococcus aureus and Escherichia coli within specific concentrations and exposure times .
- Anti-inflammatory Research : Compounds with similar structures have been studied for their effects on inflammatory markers in animal models. These studies indicate potential therapeutic applications for managing diseases characterized by inflammation .
Q & A
Basic: What is the synthetic route for 2-[(6-Chloropyridin-3-yl)formamido]acetic acid, and how is its structure confirmed?
Answer:
The compound is synthesized via a coupling reaction between 2-(6-chloropyridin-3-yl)acetic acid and a protected amino acid (e.g., Boc-glycine), followed by deprotection. Key steps include:
- Coupling: Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group.
- Deprotection: Acidic conditions (e.g., HCl in dioxane) to remove the Boc group.
Structural confirmation involves H NMR (e.g., δ 8.29 ppm for pyridinyl protons, δ 3.02 ppm for methylene groups) and LC-MS (observed [M+H] at 225.0 vs. calculated 225.1) .
Advanced: How can researchers optimize reaction yields in the synthesis of derivatives?
Answer:
Yield optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility and coupling efficiency.
- Catalyst use: Additives like DMAP improve acylation rates.
- Temperature control: Reactions performed at 0–4°C reduce side reactions (e.g., racemization).
Evidence from analogous syntheses shows that Boc-protected intermediates reduce undesired byproducts .
Basic: What analytical methods ensure purity and structural fidelity?
Answer:
- HPLC/LC-MS: Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Multinuclear NMR: C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbon signals (δ ~140–160 ppm) .
- Elemental analysis: Validate empirical formula consistency (e.g., CHClN) .
Advanced: How to address contradictory LC-MS data during analysis?
Answer:
Contradictions (e.g., observed vs. theoretical mass) may arise from:
- Adduct formation: Sodium or potassium adducts (+22/+38 Da) require HRMS for resolution.
- Isotopic patterns: Chlorine’s Cl/Cl (3:1 ratio) helps distinguish peaks.
- Sample degradation: Analyze fresh samples in deuterated solvents (e.g., DO) to rule out hydrolysis .
Basic: Which structural features influence its reactivity?
Answer:
Key features include:
- Electron-deficient pyridinyl ring: Enhances electrophilic substitution at the 3-position.
- Amide bond: Susceptible to hydrolysis under acidic/basic conditions, requiring pH control.
- Chlorine substituent: Directs regioselectivity in cross-coupling reactions .
Advanced: How do substituent modifications impact bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -F in 6-fluoro derivatives) increase metabolic stability by reducing oxidative degradation .
- Methyl groups (e.g., 2-methylpyridinyl analogs) enhance lipophilicity, improving blood-brain barrier penetration .
- Hydroxy groups (e.g., 3-hydroxyhippuric acid analogs) alter hydrogen-bonding interactions with targets like enzymes .
Advanced: What strategies improve stability in derivative design?
Answer:
- Fluorination: Replace -Cl with -F to reduce susceptibility to nucleophilic displacement .
- Steric hindrance: Introduce bulky groups (e.g., cyclopropyl) near reactive sites to block enzymatic degradation .
- Prodrug approaches: Mask the carboxylic acid as an ester to enhance bioavailability .
Advanced: How to interpret complex NMR spectra with overlapping signals?
Answer:
- 2D NMR techniques: Use HSQC to correlate H and C signals, resolving overlaps (e.g., pyridinyl vs. amide protons) .
- Deuterium exchange: Identify exchangeable protons (e.g., -NH) by comparing spectra in DO vs. DMSO-d .
- Dynamic NMR: Analyze temperature-dependent shifts to distinguish conformational isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
